molecular formula C19H28O2 B021180 3-Methoxy-estra-2,5(10)-dien-17-ol CAS No. 101978-01-2

3-Methoxy-estra-2,5(10)-dien-17-ol

Cat. No. B021180
M. Wt: 288.4 g/mol
InChI Key: XFFZLECPCHQJIR-BBCBXFPWSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methoxy-estra-2,5(10)-dien-17-ol involves starting from estra-3-methoxy-2,5(10)-dien-17-ol as a precursor. Among various oxidation methods tested, Oppenauer oxidation has been identified as the best method for converting this precursor to its desired product, highlighting the importance of selecting the appropriate synthetic route for achieving high yields and purity of the target compound (Zheng Jin-hong, 2010).

Molecular Structure Analysis

The molecular structure of 3-Methoxy-estra-2,5(10)-dien-17-ol derivatives has been extensively studied using NMR spectroscopy. For instance, the structure of 3-methoxy-7α-methyl-6-oxa-9β,14β-estra-1,3,5(10)-trien-17-one was elucidated, providing insights into the compound's conformation in solution and its potential antiradical activity without uterotropic effects, suggesting its selective biochemical interactions (S. Selivanov, S. Morozkina, A. G. Shavva, 2012).

Chemical Reactions and Properties

3-Methoxy-estra-2,5(10)-dien-17-ol undergoes various chemical reactions, including Diels-Alder cycloadditions, which reveal unexpected trends in regioselectivity and provide a pathway for synthesizing complex derivatives. These reactions underscore the compound's reactivity and the influence of its methoxy group on its chemical behavior (J. Bull, Pieter D de Koning, 2001).

Scientific Research Applications

  • Radiochemical Purity and Activity : A study focused on a steroid closely related to 3-Methoxy-estra-2,5(10)-dien-17-ol, highlighting its high specific activity and radiochemical purity, making it significant for certain applications (Wagner, Römer, & Kasch, 1981).

  • Catalytic Hydrogenation : Research on the catalytic hydrogenation of a derivative of 3-Methoxy-estra-2,5(10)-dien-17-ol has been conducted, leading to the formation of specific compounds, indicating its potential in chemical synthesis (Selivanov, Morozkina, & Shavva, 2012).

  • Stereochemistry and Reactivity : A study on estra-1,3,5(10)-trienes with specific heterocyclic rings, including derivatives of 3-Methoxy-estra-2,5(10)-dien-17-ol, reveals their stereospecific synthesis and reactivity, yielding various chemical structures (Ponsold & Prousa, 1986).

  • Novel Steroid Hormone Analogues : The chemoselective differentiation of hydroxy groups in a related compound led to the synthesis of novel steroid hormone analogues, showcasing the compound's versatility in medicinal chemistry (Bull & Steer, 1991).

  • Estradiol Analogues Synthesis : Another study demonstrates the synthesis of estradiol analogues from similar compounds, providing insights into functional group manipulations and bond formations (Bull, Gordon, & Grundler, 2001).

  • Crystallization and Molecular Structure : The crystallization of 3-Methoxy-estra-1,3,5(10)-trien-17-ol in a specific space group reveals its conformational flexibility, important for understanding its physical and chemical properties (Reck, Schubert, & Bannier, 1986).

  • Synthesis Methods : Research has been conducted on the synthesis of estra-3-methoxy-2,5(10)-dien-17-one from estra-3-methoxy-2,5(10)-dien-17-ol, indicating potential methods for producing related compounds (Zheng, 2010).

  • Selective Hydrolysis : The selective hydrolysis of a derivative of 3-Methoxy-estra-2,5(10)-dien-17-ol using specific reagents has been explored, showing efficient conversion methods (Xiao, 1989).

  • Steroidal Derivative Synthesis : A study successfully synthesized a D-seco-13alpha-estrone derivative from 16-hydroxymethyl-3-methoxy-13-estra-1,3,5(10)-trien-17-ols, demonstrating the compound's utility in creating novel steroidal derivatives (Wölfling, Mernyák, Forgó, & Schneider, 2003).

  • Osteoprotective and Cholesterolemic Effects : Estrogen analogues, including those similar to 3-Methoxy-estra-2,5(10)-dien-17-ol, have been found to exhibit osteoprotective and cholesterolemic effects, relevant in pharmacology (Eschenko et al., 2015).

  • Anticancer Activity : A study on C-17 cyano-substituted estratrienes, related to 3-Methoxy-estra-2,5(10)-dien-17-ol, shows potent antiproliferative effects against human cancer cells, indicating its potential in cancer research (Leese et al., 2008).

  • Synthesis of Estrone Derivatives : Research on the synthesis of 14,15-pyrrolidino- and 14,16-ethano derivatives of estrone, which are structurally similar to 3-Methoxy-estra-2,5(10)-dien-17-ol, has potential applications in organic synthesis and drug discovery (Baranovsky et al., 2008).

  • Electrochemical Oxidation : A method for introducing a carbon substituent into position 10 of ring A-aromatic steroids, related to 3-Methoxy-estra-2,5(10)-dien-17-ol, has been explored through electrochemical oxidation (Ponsold & Kasch, 1979).

  • Pituitary Effects in Rats : Different estrogens, including those structurally similar to 3-Methoxy-estra-2,5(10)-dien-17-ol, have varying effects on pituitary hyperplasia and interstitial haemosiderosis in female rats, pertinent to endocrinology (Hillesheim, Göhler, & Güttner, 1980).

  • Steroidal Ring Reduction : The reduction of aromatic steroidal A rings, related to 3-Methoxy-estra-2,5(10)-dien-17-ol, by lithium in ethyl amine has been studied, contributing to the field of organic chemistry (Modica et al., 2002).

  • Steroid Sulfatase Inhibition : Research has shown that a steroid sulfatase inhibitor, related to 3-Methoxy-estra-2,5(10)-dien-17-ol, effectively blocks estrogen action from an inactive precursor, relevant in cancer research (Ciobanu et al., 2003).

properties

IUPAC Name

(8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-18,20H,3,5-11H2,1-2H3/t15-,16-,17+,18?,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFZLECPCHQJIR-BBCBXFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325319
Record name (8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-estra-2,5(10)-dien-17-ol

CAS RN

101978-01-2
Record name (8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Chen, Y Zhang, K Qiakefu, X Zhang… - Journal of agricultural …, 2016 - ACS Publications
Tanshinones are a group of active diterpenes with pharmacological properties that are widely used in the treatment of cardiovascular diseases. Jasmonate (JA) acts as an elicitor to …
Number of citations: 11 pubs.acs.org

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